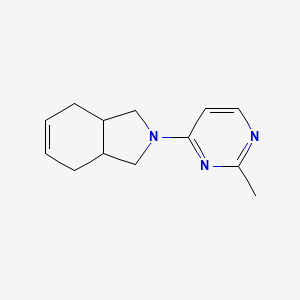
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide, also known as CP-471,474, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide exerts its therapeutic effects through the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in tumor growth, invasion, and metastasis. By inhibiting CAIX, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can effectively inhibit the growth and metastasis of cancer cells. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide also has anti-inflammatory and neuroprotective effects, which are thought to be mediated through the inhibition of CAIX.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokine and chemokine production, and the improvement of cognitive function in neurological disorders. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for lab experiments is its ability to selectively target CAIX, which is overexpressed in various types of cancer cells. This makes N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide a promising candidate for the development of targeted cancer therapies. However, one limitation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness in certain applications and may require higher doses or longer treatment durations.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide. One area of interest is the development of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide-based targeted cancer therapies, either alone or in combination with other anti-cancer agents. Another area of interest is the investigation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide's potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the potency and selectivity of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for various applications.
Synthesemethoden
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocycloheptene with 2,2-difluoroethylamine to form N-(1-cyanocycloheptyl)-2,2-difluoroethylamine. This intermediate is then reacted with pyrazole-4-sulfonyl chloride to produce N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4O2S/c14-12(15)9-19-8-11(7-17-19)22(20,21)18-13(10-16)5-3-1-2-4-6-13/h7-8,12,18H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHKRZJUCEGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NS(=O)(=O)C2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)